

An In-depth Technical Guide to 5-(Chlorosulfonyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Chlorosulfonyl)-2-fluorobenzoic acid

Cat. No.: B1349419

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and purification of **5-(Chlorosulfonyl)-2-fluorobenzoic acid**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, and other scientific endeavors where this compound may be of interest.

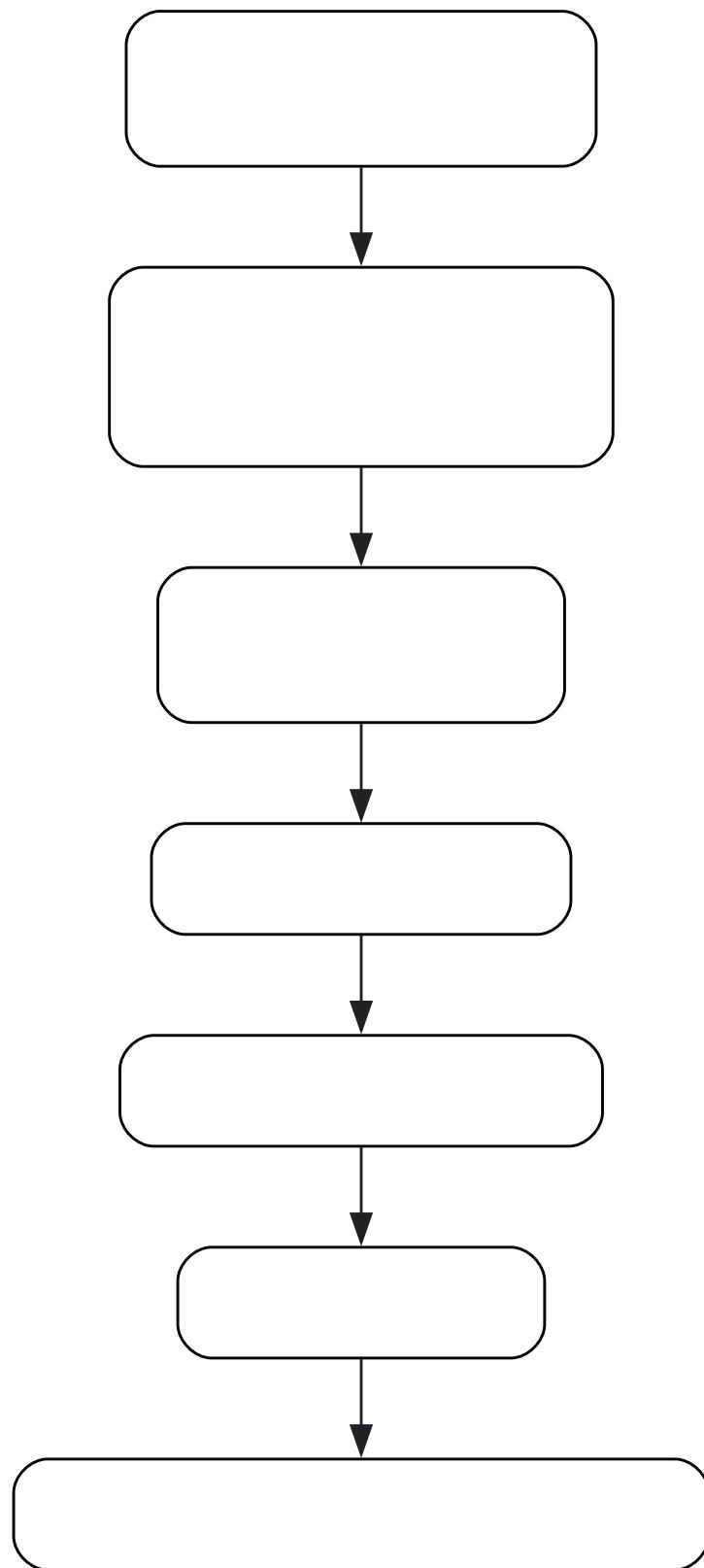
Molecular Structure and Chemical Properties

5-(Chlorosulfonyl)-2-fluorobenzoic acid is a trifunctional aromatic compound containing a carboxylic acid group, a sulfonyl chloride group, and a fluorine atom attached to a benzene ring. Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: 2D molecular structure of **5-(Chlorosulfonyl)-2-fluorobenzoic acid**.

Table 1: Chemical and Physical Properties


Property	Value	Source
Molecular Formula	C ₇ H ₄ ClFO ₄ S	[1] [2] [3] [4] [5]
Molecular Weight	238.62 g/mol	[1] [2] [3] [4] [5]
CAS Number	37098-75-2	[1] [2] [3] [4] [5]
Appearance	White to off-white crystalline powder	[6]
Melting Point	111-113 °C	[1] [3]
Boiling Point (Predicted)	404.0 ± 30.0 °C	[1] [3]
Density (Predicted)	1.670 g/cm ³	[1] [3]
SMILES	O=C(O)c1c(F)ccc(S(=O)(=O)Cl)c1	[6]

Experimental Protocols

Synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoic acid

A common synthetic route to **5-(chlorosulfonyl)-2-fluorobenzoic acid** involves the chlorosulfonation of 2-fluorobenzoic acid.[\[1\]](#)

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-(Chlorosulfonyl)-2-fluorobenzoic acid**.

Detailed Methodology:

- Reaction Setup: In a flask equipped with a stirrer, add chlorosulfonic acid (e.g., 50 mL). Cool the flask to 0 °C in an ice bath.
- Addition of Reactant: Slowly add 2-fluorobenzoic acid (e.g., 10.0 g, 71.4 mmol) to the cooled chlorosulfonic acid while maintaining the temperature at 0 °C.
- Reaction: Stir the mixture vigorously at 0 °C for 1 hour.
- Work-up: After the reaction is complete, slowly pour the reaction mixture into a beaker containing ice water. A precipitate will form.
- Isolation: Collect the solid precipitate by vacuum filtration.
- Purification (Washing): Wash the collected solid thoroughly with water (e.g., 3 x 100 mL) to remove any remaining acid.
- Drying: Dry the purified product under vacuum overnight to yield **5-(chlorosulfonyl)-2-fluorobenzoic acid**.^[1]

Purification by Recrystallization

For higher purity, the crude product can be recrystallized. While a specific protocol for this compound is not detailed in the searched literature, a general procedure for the recrystallization of aryl sulfonyl chlorides can be adapted.

General Methodology:

- Solvent Selection: Choose a suitable solvent system. Toluene or a mixture of toluene and petroleum ether are often effective for aryl sulfonyl chlorides.
- Dissolution: Dissolve the crude **5-(chlorosulfonyl)-2-fluorobenzoic acid** in a minimum amount of the hot solvent.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

- Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent.
- Drying: Dry the crystals under vacuum.

Spectroscopic Data

Note: Experimental spectroscopic data (IR, MS, ¹H NMR, ¹³C NMR) for **5-(Chlorosulfonyl)-2-fluorobenzoic acid** was not explicitly available in the searched literature. The data presented in this section for a derivative is for illustrative purposes.

A product sheet for **5-(chlorosulfonyl)-2-fluorobenzoic acid** from a commercial supplier indicates that the infrared spectrum conforms to the expected structure, but the actual spectrum was not provided.[6]

Table 2: Illustrative Spectroscopic Data for a Derivative: N-(3,4-difluorophenyl)-2-fluoro-5-(N-(prop-2-yn-1-yl)sulfamoyl)benzamide[1]

Technique	Observed Peaks / Signals (δ , ppm or m/z)
^1H NMR (400 MHz, acetone-d ₆)	9.92 (s, 1H), 8.25 (dd, J = 6.6, 2.5 Hz, 1H), 8.06-7.95 (m, 2H), 7.77 (s, 1H), 7.58-7.52 (m, 1H), 7.48 (dd, J = 10.1, 8.7 Hz, 1H), 7.37 (dt, J = 10.6, 9.0 Hz, 1H), 7.21 (brs, 1H), 6.11-5.94 (m, 1H), 5.32-5.16 (m, 1H), 4.99 (dt, J = 6.0, 1.5 Hz, 2H), 4.32 (s, 2H)
^{13}C NMR (101 MHz, acetone-d ₆)	188.9, 167.9, 162.1, 150.2, 149.2 (d, J = 12.9 Hz), 146.8 (d, J = 13.0 Hz), 142.8, 137.9 (d, J = 5.9 Hz), 128.5, 124.6, 120.4-118.2 (m), 117.5 (dd, J = 6.0, 3.6 Hz), 110.6 (d, J = 22.1 Hz), 81.5, 73.3, 33.2, 29.7, 12.8 (d, J = 9.6 Hz)
^{19}F NMR (377 MHz, acetone-d ₆)	-110.6 (s), -139.6-139.7 (m), -146.1-146.3 (m)
HRMS (ESI)	m/z [M+H] ⁺ Calculated for C ₁₉ H ₁₇ F ₃ N ₅ O ₃ S: 452.1004, Found: 452.0999

Safety Information

5-(Chlorosulfonyl)-2-fluorobenzoic acid is classified as a corrosive solid (Hazard Class 8).^[1] It is sensitive to moisture and should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C.^[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key information available for **5-(Chlorosulfonyl)-2-fluorobenzoic acid**. The synthesis of this compound is well-documented, and its physical properties are established. While detailed experimental spectroscopic data for the final product is not readily available in the public domain, this guide provides a solid foundation for researchers working with this molecule. Further experimental characterization would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Chlorosulphonyl)-2-fluorobenzoic acid CAS#: 37098-75-2 [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Page loading... [guidechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 37098-75-2|5-(Chlorosulfonyl)-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 6. 5-(chlorosulfonyl)-2-fluorobenzoic acid, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(Chlorosulfonyl)-2-fluorobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349419#molecular-structure-of-5-chlorosulfonyl-2-fluorobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com